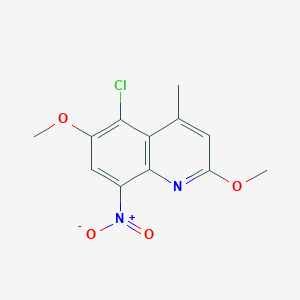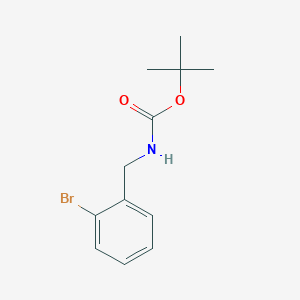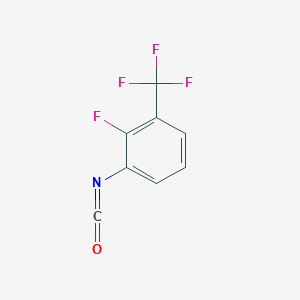
1-(4-Amino-6-methylpyrimidin-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-6-methylpyrimidin-5-yl)ethanone, also known as AMPE, is a chemical compound that is commonly used in scientific research. It is a pyrimidine derivative that has been found to have many potential applications in the field of biochemistry and pharmacology. In
作用機序
The mechanism of action of 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone involves its ability to bind to the active site of enzymes and inhibit their activity. It has been found to be a competitive inhibitor of dihydrofolate reductase and thymidylate synthase, which are involved in the synthesis of DNA. This inhibition leads to a decrease in the production of DNA, which can be beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
1-(4-Amino-6-methylpyrimidin-5-yl)ethanone has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone in lab experiments is its ability to inhibit the activity of enzymes involved in DNA synthesis. This makes it a useful tool for studying the mechanisms of DNA synthesis and the development of new drugs for the treatment of cancer and other diseases. However, one of the limitations of using 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone is its potential toxicity to cells. Careful consideration should be given to the concentration of 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone used in experiments to avoid cell death.
将来の方向性
There are many potential future directions for the study of 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone. One direction is the development of new drugs for the treatment of cancer and other diseases based on the inhibition of dihydrofolate reductase and thymidylate synthase. Another direction is the exploration of the anti-inflammatory and antioxidant properties of 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies could be conducted to investigate the potential toxicity of 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone to cells and to develop methods to mitigate this toxicity.
Conclusion:
In conclusion, 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone is a pyrimidine derivative that has many potential applications in the field of scientific research. It has been found to inhibit the activity of enzymes involved in DNA synthesis, which may lead to the development of new drugs for the treatment of cancer and other diseases. It also has anti-inflammatory and antioxidant properties, which may be useful in the treatment of inflammatory and oxidative stress-related diseases. While there are limitations to its use in lab experiments, there are many potential future directions for the study of 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone.
合成法
The synthesis of 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone involves the reaction of 4-amino-6-methylpyrimidine-5-carbaldehyde with ethylamine. The reaction is typically carried out in the presence of a base catalyst such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone.
科学的研究の応用
1-(4-Amino-6-methylpyrimidin-5-yl)ethanone has been found to have many potential applications in the field of scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition may lead to the development of new drugs for the treatment of cancer and other diseases.
特性
CAS番号 |
176238-53-2 |
|---|---|
製品名 |
1-(4-Amino-6-methylpyrimidin-5-yl)ethanone |
分子式 |
C7H9N3O |
分子量 |
151.17 g/mol |
IUPAC名 |
1-(4-amino-6-methylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C7H9N3O/c1-4-6(5(2)11)7(8)10-3-9-4/h3H,1-2H3,(H2,8,9,10) |
InChIキー |
PBHCKRYBBQECIC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=N1)N)C(=O)C |
正規SMILES |
CC1=C(C(=NC=N1)N)C(=O)C |
同義語 |
Ethanone, 1-(4-amino-6-methyl-5-pyrimidinyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one](/img/structure/B60490.png)


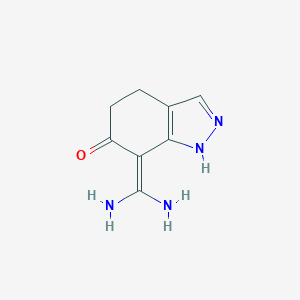
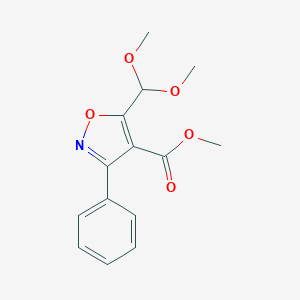

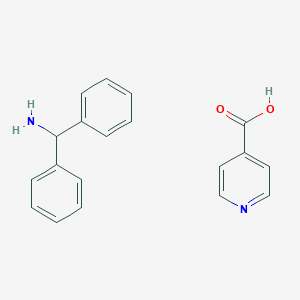

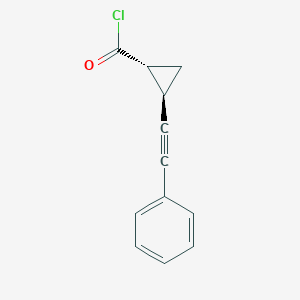
![2-[2-(Aminooxy)ethyl]pyridine](/img/structure/B60512.png)

